Dexmecamylamine

Beschreibung

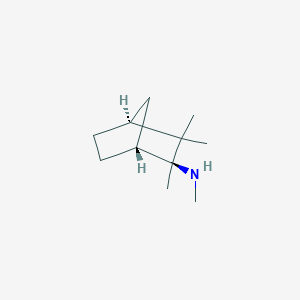

Structure

3D Structure

Eigenschaften

CAS-Nummer |

107538-05-6 |

|---|---|

Molekularformel |

C11H21N |

Molekulargewicht |

167.29 g/mol |

IUPAC-Name |

(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11-/m0/s1 |

InChI-Schlüssel |

IMYZQPCYWPFTAG-NGZCFLSTSA-N |

Isomerische SMILES |

C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC |

Kanonische SMILES |

CC1(C2CCC(C2)C1(C)NC)C |

Andere CAS-Nummern |

6147-18-8 107538-05-6 |

Synonyme |

[1R,4S,(+)]-N,2,3,3-Tetramethylbicyclo[2.2.1]heptane-2-amine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Dexmecamylamine on α4β2 Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexmecamylamine, the S-(+)-enantiomer of mecamylamine, is a potent modulator of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), with a particularly complex mechanism of action at the α4β2 subtype. The α4β2 nAChRs are the most abundant nicotinic receptors in the brain and are crucial in various physiological processes, including cognition, reward, and mood regulation. This technical guide provides a comprehensive overview of the molecular interactions, functional effects, and experimental methodologies used to characterize the effects of this compound on α4β2 nAChRs. A key finding is that this compound exhibits a dual mechanism of action that is dependent on the stoichiometry of the α4β2 receptor, acting as a non-competitive antagonist at low-sensitivity receptors and a positive allosteric modulator at high-sensitivity receptors.

Introduction to α4β2 nAChRs

The α4β2 nAChRs are ligand-gated ion channels that assemble into pentameric structures from α4 and β2 subunits. These receptors exist in two primary stoichiometries with distinct pharmacological properties:

-

High-Sensitivity (HS) α4β2 nAChRs: Composed of two α4 and three β2 subunits ((α4)₂(β2)₃), these receptors exhibit a high affinity for acetylcholine and other nicotinic agonists.

-

Low-Sensitivity (LS) α4β2 nAChRs: Composed of three α4 and two β2 subunits ((α4)₃(β2)₂), these receptors have a lower affinity for agonists.[1]

The differential expression and distribution of these receptor subtypes in the brain contribute to the diverse effects of nicotinic ligands.

Mechanism of Action of this compound

This compound's interaction with α4β2 nAChRs is multifaceted, involving both antagonistic and allosteric modulatory effects that are dependent on the receptor's subunit composition.

Non-Competitive Antagonism at Low-Sensitivity (LS) α4β2 nAChRs

At the (α4)₃(β2)₂ stoichiometry, this compound functions as a non-competitive antagonist.[1] It binds to a site within the ion channel pore, physically obstructing the flow of ions even when an agonist is bound to the receptor's orthosteric site. This open-channel blockade is a hallmark of non-competitive antagonism. Studies have shown that S-(+)-mecamylamine is a more effective inhibitor of low-sensitivity α4β2 nAChRs than its R-(−)-enantiomer.[1]

Positive Allosteric Modulation at High-Sensitivity (HS) α4β2 nAChRs

In contrast to its action on LS receptors, this compound acts as a positive allosteric modulator (PAM) at the high-sensitivity (α4)₂(β2)₃ stoichiometry.[1] As a PAM, it binds to a site distinct from the agonist binding site, enhancing the receptor's response to an agonist. This potentiation can manifest as an increase in the probability of channel opening or a prolonged open time, leading to an overall enhancement of the agonist-evoked current.

Quantitative Data

The following tables summarize the available quantitative data for this compound (TC-5214) and its racemate, mecamylamine, on α4β2 nAChRs.

Table 1: Inhibitory Potency of Mecamylamine Enantiomers at α4β2 nAChRs

| Compound | Receptor Subtype | Assay Type | IC₅₀ (μM) | Reference |

| This compound (TC-5214) | α4β2 | Electrophysiology | 0.5–3.2 | [2] |

| R-(−)-mecamylamine | α4β2 | Electrophysiology | 0.5–1.7 |

Note: The IC₅₀ values were determined in Xenopus oocytes expressing a mixed population of HS and LS α4β2 nAChRs.

Table 2: Binding Affinity of Mecamylamine and its Enantiomers

| Compound | Preparation | Radioligand | Kᵢ (μM) | Reference |

| Mecamylamine (racemate) | Rat whole brain membranes | [³H]-mecamylamine | 1.53 ± 0.33 | |

| S-(+)-mecamylamine | Rat whole brain membranes | [³H]-mecamylamine | 2.92 ± 1.48 | |

| R-(−)-mecamylamine | Rat whole brain membranes | [³H]-mecamylamine | 2.61 ± 0.81 |

Signaling Pathways and Experimental Workflows

The interaction of this compound with α4β2 nAChRs can be investigated through various experimental approaches. The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for α4β2 nAChRs.

Methodology:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing either the (α4)₂(β2)₃ or (α4)₃(β2)₂ stoichiometry of the human α4β2 nAChR.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Radioligand: Use a high-affinity α4β2 nAChR radioligand, such as [³H]epibatidine or [³H]cytisine, at a concentration near its Kₑ value.

-

Competition Binding: Incubate the cell membranes with the radioligand and increasing concentrations of this compound.

-

Incubation and Filtration: Incubate the mixture at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium. Separate bound from free radioligand by rapid filtration over glass fiber filters.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Objective: To characterize the functional effects (antagonism and potentiation) of this compound on α4β2 nAChRs.

Methodology:

-

Receptor Expression: Inject cRNA encoding the desired α4 and β2 subunits (at ratios to favor either HS or LS stoichiometry) into Xenopus laevis oocytes.

-

Oocyte Preparation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Recording Setup: Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution. Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping (typically at -60 to -80 mV).

-

Agonist Application: Apply an agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (e.g., EC₂₀) to establish a baseline current.

-

This compound Application:

-

Antagonism Assay (LS receptors): Co-apply increasing concentrations of this compound with the agonist and measure the inhibition of the agonist-induced current.

-

Potentiation Assay (HS receptors): Pre-apply this compound for a short period before co-applying it with the agonist and measure the enhancement of the agonist-induced current.

-

-

Data Analysis:

-

For antagonism, plot the percent inhibition against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

For potentiation, calculate the percent potentiation relative to the agonist-alone response.

-

Functional Ion Flux Assays (e.g., ⁸⁶Rb⁺ Efflux)

Objective: To assess the functional consequences of this compound's interaction with α4β2 nAChRs in a cell-based assay.

Methodology:

-

Cell Culture: Culture a cell line (e.g., SH-EP1) stably expressing the desired α4β2 nAChR stoichiometry.

-

⁸⁶Rb⁺ Loading: Incubate the cells with ⁸⁶Rb⁺ (a tracer for K⁺) in a loading buffer for a sufficient time to allow for cellular uptake.

-

Wash: Wash the cells to remove extracellular ⁸⁶Rb⁺.

-

Stimulation: Stimulate the cells with an agonist in the presence and absence of various concentrations of this compound.

-

Efflux Measurement: Collect the supernatant at specific time points and measure the amount of ⁸⁶Rb⁺ released from the cells using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the effect of this compound on the agonist-induced response.

Conclusion

This compound exhibits a sophisticated mechanism of action at α4β2 nAChRs, characterized by its stoichiometry-dependent dual role as a non-competitive antagonist and a positive allosteric modulator. This complex pharmacology underscores the importance of considering receptor subtype and stoichiometry in drug development targeting the nicotinic cholinergic system. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of compounds like this compound, facilitating a deeper understanding of their therapeutic potential and guiding the development of more selective and effective drugs for a range of neurological and psychiatric disorders.

References

The Biological Activity of S-(+)-Mecamylamine: A Technical Guide for Researchers

An In-depth Examination of the Stereoisomer's Interaction with Nicotinic Acetylcholine (B1216132) Receptors and its Downstream Effects

Introduction

S-(+)-mecamylamine, also known as TC-5214, is the dextrorotatory stereoisomer of mecamylamine (B1216088), a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1] Initially developed as part of a racemic mixture for the treatment of hypertension, the S-(+)-enantiomer has garnered significant interest for its distinct pharmacological profile and potential therapeutic applications in neuropsychiatric disorders, most notably major depressive disorder.[1][2] This technical guide provides a comprehensive overview of the biological activity of S-(+)-mecamylamine, with a focus on its receptor binding and functional activity, detailed experimental methodologies, and the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nAChR pharmacology and central nervous system therapeutics.

Quantitative Data on Receptor Interaction

The biological activity of S-(+)-mecamylamine is primarily characterized by its interaction with various nAChR subtypes. The following tables summarize the key quantitative data from in vitro studies, providing a comparative view of its binding affinity and inhibitory potency.

Table 1: Inhibitory Potency (IC50) of S-(+)-Mecamylamine at Human nAChR Subtypes

| nAChR Subtype | Agonist | Assay System | IC50 Range (µM) | Reference(s) |

| α4β2 | Acetylcholine | Xenopus Oocytes | 0.5 - 3.2 | [3] |

| α3β4 | Acetylcholine | Xenopus Oocytes | 0.2 - 0.6 | [3] |

| α7 | Acetylcholine | Xenopus Oocytes | 1.2 - 4.6 | |

| α1β1γδ (muscle-type) | Acetylcholine | Xenopus Oocytes | 0.6 - 2.2 |

Table 2: Binding Affinity (Ki) of S-(+)-Mecamylamine

| Radioligand | Preparation | Ki (µM) | Reference(s) |

| [3H]-mecamylamine | Rat whole brain membranes | 2.92 ± 1.48 |

Note: The Ki value was determined in a competition binding assay against racemic [3H]-mecamylamine.

Studies have indicated that while there is little difference in the 50% inhibition concentration (IC50) values between S-(+)-mecamylamine and R-(-)-mecamylamine for a given receptor subtype, the S-(+)-enantiomer exhibits a significantly slower dissociation rate from α4β2 and α3β4 nAChRs. This prolonged channel blockade may contribute to its distinct in vivo pharmacological effects. Furthermore, S-(+)-mecamylamine has been reported to act as a positive allosteric modulator of high-sensitivity α4β2 nAChRs, while inhibiting low-sensitivity α4β2 nAChRs with greater efficacy than the R-(-) enantiomer.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of S-(+)-mecamylamine's biological activity.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is fundamental for characterizing the functional inhibition of specific nAChR subtypes by S-(+)-mecamylamine.

Objective: To determine the IC50 of S-(+)-mecamylamine for various human nAChR subtypes expressed in Xenopus oocytes.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2, or α3 and β4).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution supplemented with antibiotics to allow for receptor expression on the oocyte membrane.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

-

Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) for voltage clamping.

-

Clamp the oocyte membrane potential at a holding potential of -70 mV.

-

Record agonist-evoked currents using a two-electrode voltage-clamp amplifier.

-

-

Drug Application and Data Acquisition:

-

Establish a baseline response by applying a brief pulse of acetylcholine (ACh) at a concentration that elicits a submaximal current (e.g., EC50 concentration).

-

Following washout and return to baseline, pre-apply S-(+)-mecamylamine at various concentrations for a set duration.

-

Co-apply ACh and S-(+)-mecamylamine and record the peak inward current.

-

Wash out the drugs and allow for recovery before the next application.

-

-

Data Analysis:

-

Measure the peak amplitude of the ACh-evoked current in the absence and presence of different concentrations of S-(+)-mecamylamine.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the S-(+)-mecamylamine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of S-(+)-mecamylamine for nAChRs.

Objective: To determine the Ki of S-(+)-mecamylamine for nAChRs in rat brain tissue.

Methodology:

-

Membrane Preparation:

-

Homogenize whole rat brains in ice-cold buffer (e.g., Tris-HCl).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a series of tubes, combine a fixed concentration of a radiolabeled ligand that binds to the nAChR ion channel (e.g., [3H]-mecamylamine) with the prepared brain membranes.

-

Add increasing concentrations of unlabeled S-(+)-mecamylamine.

-

Define non-specific binding in a set of tubes containing a high concentration of unlabeled mecamylamine.

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of S-(+)-mecamylamine by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the S-(+)-mecamylamine concentration.

-

Fit the data to a one-site competition curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mouse Forced Swim Test (FST)

This is a widely used behavioral assay to assess antidepressant-like activity in rodents.

Objective: To evaluate the antidepressant-like effects of S-(+)-mecamylamine in mice.

Methodology:

-

Apparatus:

-

A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

-

Procedure:

-

Administer S-(+)-mecamylamine or vehicle (e.g., saline) intraperitoneally (i.p.) to mice 30 minutes before the test.

-

Gently place each mouse individually into the cylinder of water for a 6-minute session.

-

Record the entire session using a video camera for later analysis.

-

-

Data Analysis:

-

Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Compare the duration of immobility between the S-(+)-mecamylamine-treated group and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

-

In Vivo Microdialysis for Dopamine (B1211576) Release

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To investigate the effect of S-(+)-mecamylamine on dopamine release in a specific brain region (e.g., the nucleus accumbens).

Methodology:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

-

Surgically implant a guide cannula targeting the brain region of interest.

-

Secure the cannula with dental cement and allow the animal to recover for several days.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Establish a stable baseline of dopamine levels over several collection periods.

-

Administer S-(+)-mecamylamine (systemically or locally via reverse dialysis).

-

Continue collecting dialysate samples to measure changes in dopamine concentration.

-

-

Sample Analysis:

-

Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

-

Data Analysis:

-

Express the dopamine concentration in each sample as a percentage of the average baseline concentration.

-

Compare the dopamine levels before and after S-(+)-mecamylamine administration to determine its effect on dopamine release.

-

Signaling Pathways Modulated by S-(+)-Mecamylamine

The antidepressant and other central nervous system effects of S-(+)-mecamylamine are believed to be mediated by its antagonism of nAChRs, which in turn modulates downstream signaling cascades and neurotransmitter systems.

Modulation of Dopaminergic and Noradrenergic Systems

Nicotinic acetylcholine receptors are expressed on dopaminergic and noradrenergic neurons and play a role in regulating the release of these neurotransmitters. By blocking these receptors, S-(+)-mecamylamine can alter the activity of these crucial monoamine systems, which are known to be dysregulated in depression.

Influence on Intracellular Signaling Cascades

Activation of nAChRs can trigger intracellular signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways, which are involved in neuroplasticity and cellular resilience. By blocking nAChR-mediated calcium influx, S-(+)-mecamylamine can attenuate the activation of these pathways.

References

Dexmecamylamine Hydrochloride: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexmecamylamine hydrochloride, the S-(+)-enantiomer of mecamylamine (B1216088), is a neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) modulator that has been investigated for various therapeutic applications, most notably for the treatment of major depressive disorder. This document provides a comprehensive overview of the discovery of its parent compound, mecamylamine, the scientific rationale for the development of the single enantiomer, its chemical synthesis, and its detailed mechanism of action. This paper also includes a summary of its pharmacokinetic properties and detailed experimental protocols relevant to its pharmacological evaluation.

Discovery and Development

The story of this compound begins with its racemic parent compound, mecamylamine. Mecamylamine was first synthesized and developed by Merck & Co. in the 1950s as a ganglionic blocker for the treatment of hypertension.[1][2][3] It functions as a non-selective and non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2] Unlike many other ganglionic blockers of its time, mecamylamine is readily absorbed orally and can cross the blood-brain barrier, leading to centrally-mediated effects.

Over time, the use of mecamylamine for hypertension declined due to the development of more specific antihypertensive agents with fewer side effects. However, its ability to penetrate the central nervous system sparked interest in its potential for treating neuropsychiatric disorders.

The development of this compound, also known as TC-5214, stemmed from the recognition that the two enantiomers of mecamylamine possess distinct pharmacological properties. Research demonstrated that the S-(+)-enantiomer, this compound, is a more potent inhibitor of low-sensitivity α4β2 nAChRs and acts as a positive allosteric modulator of high-sensitivity α4β2 nAChRs. In contrast, the R-(-)-enantiomer is a less potent inhibitor. This stereoselective activity suggested that this compound could offer a more targeted therapeutic effect with a potentially improved side-effect profile, leading to its investigation as an antidepressant.

Chemical Synthesis

The synthesis of this compound hydrochloride typically involves the initial preparation of racemic mecamylamine, followed by chiral separation to isolate the desired S-(+)-enantiomer.

A reported synthesis of racemic mecamylamine is outlined below. This multi-step process begins with commercially available starting materials and involves the formation of the key bicyclic amine structure.

Synthetic Scheme for Racemic Mecamylamine:

A plausible synthetic route, based on literature, involves the reaction of camphene (B42988) with hydrogen cyanide to form an aminonitrile, which is then hydrolyzed and reduced to yield the primary amine. N-methylation then affords racemic mecamylamine.

Chiral Separation:

The resolution of racemic mecamylamine into its individual enantiomers is a critical step in the synthesis of this compound. This is typically achieved using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. This method allows for the physical separation of the S-(+)- and R-(-)-enantiomers based on their differential interactions with the chiral support. The isolated S-(+)-mecamylamine is then converted to its hydrochloride salt to improve its stability and solubility.

Mechanism of Action

This compound exerts its pharmacological effects through its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central nervous system and are involved in various physiological processes, including cognitive function, mood, and reward.

This compound is a non-competitive antagonist and a positive allosteric modulator of nAChRs, with a degree of selectivity for different subtypes. Its primary targets are the α4β2 and α3β4 nAChR subtypes.

The mechanism of action is multifaceted:

-

Non-competitive Antagonism: this compound binds to a site within the ion channel of the nAChR, rather than at the acetylcholine binding site. This blocks the flow of ions through the channel, thereby inhibiting receptor function. This action is thought to contribute to its effects on mood and addiction by modulating the release of neurotransmitters such as dopamine (B1211576) and serotonin.

-

Stereoselective Modulation: As previously mentioned, this compound displays stereospecific interactions with α4β2 nAChRs. It is a more potent inhibitor of the low-sensitivity α4β2 receptor isoform, while acting as a positive allosteric modulator at the high-sensitivity isoform. This differential activity is believed to be key to its potential antidepressant effects.

The following diagram illustrates the proposed signaling pathway influenced by this compound.

Caption: Proposed mechanism of this compound at a presynaptic terminal.

Quantitative Data

The following tables summarize key quantitative data for this compound hydrochloride.

Table 1: In Vitro Activity

| Parameter | Receptor Subtype | Value | Reference |

| IC50 (Antagonism) | Low-sensitivity α4β2 | More potent than R-(-)-enantiomer | |

| Allosteric Modulation | High-sensitivity α4β2 | Positive Allosteric Modulator |

Table 2: Pharmacokinetic Properties in Humans

| Parameter | Value | Reference |

| Bioavailability | Well absorbed orally | |

| Protein Binding | ~40% | |

| Metabolism | Minimally metabolized | |

| Elimination Half-life | Prolonged in renal impairment | |

| Excretion | >90% unchanged in urine |

Experimental Protocols

Forced Swim Test (for assessing antidepressant-like activity)

The forced swim test is a widely used behavioral assay to screen for antidepressant efficacy in rodents.

Protocol:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure:

-

Mice or rats are individually placed into the water-filled cylinder.

-

A pre-test session of 15 minutes is often conducted 24 hours before the test session.

-

On the test day, animals are administered this compound hydrochloride or a vehicle control at a specified time before the test.

-

The test session typically lasts for 6 minutes.

-

The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the final 4 minutes of the test.

-

-

Data Analysis: A reduction in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Caption: Workflow for the forced swim test.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to characterize the effects of compounds on ion channels, such as nAChRs, expressed in Xenopus oocytes.

Protocol:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the subunits of the desired nAChR subtype (e.g., α4 and β2). The oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).

-

-

Drug Application:

-

A baseline response is established by applying an agonist (e.g., acetylcholine).

-

To test for antagonist activity, the oocyte is pre-incubated with this compound hydrochloride before co-application with the agonist.

-

To assess for positive allosteric modulation, this compound is co-applied with a sub-maximal concentration of the agonist.

-

-

Data Analysis: The changes in the agonist-induced current in the presence of this compound are measured and analyzed to determine its IC50 (for antagonism) or potentiation (for allosteric modulation).

Caption: Workflow for two-electrode voltage clamp electrophysiology.

Conclusion

This compound hydrochloride is a stereospecific modulator of neuronal nicotinic acetylcholine receptors with a distinct pharmacological profile compared to its racemate. Its development highlights the importance of stereochemistry in drug design. While its clinical development for major depressive disorder has faced challenges, the unique mechanism of action of this compound continues to make it a valuable research tool for understanding the role of nAChRs in the central nervous system and for the potential development of novel therapeutics. This technical guide provides a foundational understanding of its discovery, synthesis, and pharmacological properties for researchers in the field.

References

The Pharmacological Profile of Dexmecamylamine: A Neuronal Nicotinic Receptor Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] These ligand-gated ion channels are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological and pathological processes, including cognitive function, mood regulation, and addiction.[2][3] this compound's interaction with nAChRs modulates downstream signaling pathways, making it a compound of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinities, potency at various nAChR subtypes, detailed experimental protocols for its characterization, and its effects on intracellular signaling cascades.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory potency at several human neuronal nAChR subtypes.

Table 1: Inhibitory Potency (IC₅₀) of this compound at Human nAChR Subtypes

| nAChR Subtype | Agonist | IC₅₀ (µM) | Experimental System | Reference |

| α3β4 | Acetylcholine | 0.2 - 0.6 | Xenopus Oocytes | [4] |

| α4β2 | Acetylcholine | 0.5 - 3.2 | Xenopus Oocytes | [4] |

| α7 | Acetylcholine | 1.2 - 4.6 | Xenopus Oocytes | |

| α3β2 | Acetylcholine | Not Specified | Xenopus Oocytes |

Data represents the range of IC₅₀ values reported for S-(+)-mecamylamine.

Table 2: Binding Affinity (Kᵢ) of Mecamylamine Stereoisomers

| Compound | Radioligand | Kᵢ (µM) | Tissue Preparation | Reference |

| S-(+)-Mecamylamine (this compound) | [³H]-mecamylamine | 2.92 ± 1.48 | Rat whole brain membranes |

Note: This Kᵢ value was determined for S-(+)-mecamylamine in a competition binding assay against racemic [³H]-mecamylamine.

Mechanism of Action

This compound functions as a non-competitive antagonist, binding to a site within the ion channel pore of the nAChR. This mechanism of action means that it does not directly compete with the endogenous agonist, acetylcholine, for its binding site on the receptor. Instead, by physically obstructing the channel, this compound prevents the influx of cations (Na⁺ and Ca²⁺) that would normally occur upon receptor activation. This blockade is voltage-dependent and the recovery from inhibition is slow for neuronal nAChR subtypes. Studies have shown that S-(+)-mecamylamine appears to dissociate more slowly from α4β2 and α3β4 receptors compared to its R-(-)-enantiomer.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of this compound for specific nAChR subtypes.

Objective: To quantify the affinity of this compound for nAChRs using a competition binding paradigm with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes prepared from cells or tissues expressing the nAChR subtype of interest (e.g., rat brain membranes).

-

Radioligand: [³H]-mecamylamine.

-

Test Compound: this compound (S-(+)-mecamylamine).

-

Non-specific Binding Control: A high concentration of unlabeled racemic mecamylamine (e.g., 500 µM).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold Assay Buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh Assay Buffer to a specific protein concentration.

-

Assay Setup: In polypropylene (B1209903) tubes, combine the membrane suspension, a fixed concentration of [³H]-mecamylamine, and varying concentrations of unlabeled this compound. For determining non-specific binding, a separate set of tubes will contain the membrane suspension, [³H]-mecamylamine, and a saturating concentration of unlabeled racemic mecamylamine.

-

Incubation: Incubate the tubes at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC₅₀ value is determined from this curve and can be converted to a Kᵢ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional effects of this compound on nAChR ion channel activity, allowing for the determination of its potency (IC₅₀).

Objective: To characterize the inhibitory effect of this compound on agonist-evoked currents in Xenopus oocytes expressing specific human nAChR subtypes.

Materials:

-

Xenopus laevis oocytes.

-

cRNA: For the desired human nAChR subunits (e.g., α3, β4, α4, β2, α7).

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Glass microelectrodes (filled with 3 M KCl).

-

Recording chamber and perfusion system.

-

Oocyte Ringer's 2 (OR2) solution.

-

Agonist: Acetylcholine.

-

Antagonist: this compound.

Procedure:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with OR2 solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection. Clamp the oocyte membrane potential at a holding potential (typically -50 to -70 mV).

-

Agonist Application: Apply a brief pulse of acetylcholine to the oocyte to elicit an inward current mediated by the expressed nAChRs.

-

Antagonist Application: To determine the IC₅₀, co-apply varying concentrations of this compound with a fixed concentration of acetylcholine.

-

Data Acquisition and Analysis: Record the peak amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Signaling Pathways and Downstream Effects

The blockade of nAChRs by this compound has significant implications for intracellular signaling cascades that are crucial for neuronal function. One of the key pathways affected is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway.

Activation of nAChRs, particularly those with high calcium permeability like the α7 subtype, leads to an influx of Ca²⁺. This increase in intracellular calcium can trigger the activation of multiple downstream signaling cascades, including the Ras-Raf-MEK-ERK pathway. Activated ERK can then translocate to the nucleus and phosphorylate transcription factors such as CREB. Phosphorylated CREB (pCREB) binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. These genes are often involved in processes such as neuronal survival, synaptic plasticity, and learning and memory.

By blocking Ca²⁺ influx through nAChRs, this compound can be expected to attenuate the activation of the ERK/CREB pathway that is dependent on nAChR activity. This modulation of a critical signaling pathway likely contributes to the pharmacological effects of this compound observed in preclinical and clinical studies. While direct studies on this compound's effect on ERK and CREB phosphorylation are limited, the established link between nAChR function and this pathway provides a strong basis for its mechanism of action beyond simple channel block.

Visualizations

Signaling Pathway of nAChR Antagonism by this compound

Caption: this compound non-competitively blocks the nAChR ion channel, inhibiting Ca²⁺ influx and downstream signaling.

Experimental Workflow for nAChR Antagonist Characterization

Caption: A typical workflow for characterizing the pharmacological profile of a novel nAChR antagonist like this compound.

Conclusion

This compound is a potent, non-competitive antagonist of neuronal nAChRs with a distinct pharmacological profile. Its ability to block the ion channel of various nAChR subtypes, particularly α3β4 and α4β2, leads to the modulation of key intracellular signaling pathways such as the ERK/CREB cascade. The quantitative data on its potency and binding affinity, coupled with the detailed experimental protocols for its characterization, provide a solid foundation for further research and development. Understanding the intricate details of this compound's interaction with nAChRs and its downstream effects is crucial for unlocking its full therapeutic potential in treating a range of neurological and psychiatric disorders. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing the field of nicotinic receptor pharmacology.

References

- 1. Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Dexmecamylamine's Role in Modulating Cholinergic Neurotransmission: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of its mechanism of action, its impact on cholinergic neurotransmission, and the experimental methodologies used to characterize its pharmacological profile. This compound acts as an open-channel blocker, modulating the activity of various nAChR subtypes, which are crucial in numerous physiological and pathological processes in the central nervous system. While clinical trials of this compound (TC-5214) as an adjunctive therapy for major depressive disorder did not demonstrate significant efficacy, its properties as a nicotinic channel modulator continue to be of interest for researchers studying cholinergic systems. This document details the quantitative data on its potency, in-depth experimental protocols, and the signaling pathways it influences.

Mechanism of Action

This compound exerts its effects by non-competitively antagonizing nAChRs. Unlike competitive antagonists that bind to the acetylcholine binding site, this compound is an open-channel blocker. This means it enters and occludes the ion channel pore when the receptor is in its open state, following agonist binding. This action prevents the influx of cations (Na⁺ and Ca²⁺), thereby inhibiting neuronal depolarization and downstream signaling events.[1] The blockade is voltage-dependent and use-dependent, meaning its efficacy increases with membrane hyperpolarization and repetitive receptor activation.

Studies on mecamylamine, the racemic mixture containing this compound, have shown that it interacts with all neuronal nAChR subtypes.[2] this compound (S-(+)-mecamylamine) has been reported to dissociate more slowly from α4β2 and α3β4 receptors compared to its R-(-)-enantiomer, suggesting a potentially longer duration of action at these subtypes.[3]

Quantitative Data Presentation

The inhibitory potency of this compound and its racemate, mecamylamine, has been characterized across various nAChR subtypes using functional assays, typically measuring the inhibition of agonist-evoked currents in Xenopus oocytes or mammalian cell lines.

| Compound | nAChR Subtype | IC50 (µM) | Reference |

| This compound (TC-5214) | α3β4 | 0.2–0.6 | [4] |

| α4β2 | 0.5–3.2 | [4] | |

| α7 | 1.2–4.6 | ||

| α1β1γδ (muscle-type) | 0.6–2.2 | ||

| Mecamylamine (racemate) | α3β4 | 0.091–0.61 | |

| α4β2 | 0.6–2.5 | ||

| α7 | 1.6–6.9 |

Note: IC50 values can vary depending on the experimental conditions, such as the agonist concentration used and the expression system.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The antagonism of nAChRs by this compound disrupts the normal signaling cascade initiated by acetylcholine. The primary event is the blockade of calcium influx, which is a critical second messenger. This can subsequently affect downstream pathways like the PI3K/Akt and ERK/MAPK pathways, which are involved in cell survival, neuroinflammation, and synaptic plasticity. While direct studies on this compound's impact on these pathways are limited, research on mecamylamine indicates that nAChR antagonism can prevent nicotine-induced phosphorylation of ERK and CREB.

nAChR Signaling Pathway and this compound Inhibition.

Experimental Workflows

The characterization of a nAChR antagonist like this compound typically follows a multi-step process, from initial binding studies to functional and in vivo assays.

Experimental Workflow for nAChR Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with physiological salt concentrations).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the pellet.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Objective: To characterize the functional inhibition of nAChRs by this compound and determine its IC50.

Materials:

-

Cell line expressing the nAChR subtype of interest (e.g., HEK293 cells).

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

Internal and external physiological solutions.

-

Agonist solution (e.g., acetylcholine).

-

This compound solutions of varying concentrations.

Procedure:

-

Cell Culture: Culture cells expressing the target nAChR subtype.

-

Electrophysiological Recording:

-

Obtain a whole-cell patch-clamp configuration on a single cell.

-

Apply the nAChR agonist to elicit an inward current.

-

After establishing a stable baseline, co-apply the agonist with varying concentrations of this compound.

-

Record the inhibition of the agonist-evoked current at each concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence of each this compound concentration.

-

Normalize the data to the control response (agonist alone).

-

Plot the percentage of inhibition against the this compound concentration and fit the data with a logistic function to determine the IC50.

-

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with electrochemical detection (HPLC-EC) for acetylcholine analysis.

-

Experimental animals (e.g., rats).

-

This compound solution for administration.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.

-

Recovery: Allow the animal to recover from surgery.

-

Microdialysis Sampling:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline of acetylcholine release.

-

Administer this compound (e.g., systemically or via reverse dialysis through the probe).

-

Continue collecting dialysate samples to measure changes in acetylcholine levels.

-

-

Sample Analysis: Analyze the dialysate samples for acetylcholine concentration using HPLC-EC.

-

Data Analysis: Express the post-administration acetylcholine levels as a percentage of the baseline levels and analyze for statistically significant changes.

Forced Swim Test

Objective: To assess the antidepressant-like effects of this compound in mice.

Materials:

-

Cylindrical container filled with water.

-

Video recording equipment.

-

Experimental animals (mice).

-

This compound solution for injection.

Procedure:

-

Drug Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection.

-

Test Session: After a specified pretreatment time (e.g., 30 minutes), place each mouse individually into the cylinder of water for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

-

Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group using appropriate statistical tests. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a well-characterized non-competitive antagonist of neuronal nicotinic acetylcholine receptors. Its mechanism as an open-channel blocker provides a valuable tool for researchers investigating the role of cholinergic neurotransmission in various physiological and pathological states. The quantitative data on its potency, combined with the detailed experimental protocols provided in this guide, offer a solid foundation for further research into the therapeutic potential of modulating nAChR activity. While its clinical development for depression has not been successful, the insights gained from studying this compound contribute to our broader understanding of the complexities of the cholinergic system and its modulation.

References

- 1. benchchem.com [benchchem.com]

- 2. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of mecamylamine stereoisomers on human nicotinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Preclinical Research on Dexmecamylamine for Major Depressive Disorder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexmecamylamine (TC-5214), the S-(+)-enantiomer of mecamylamine (B1216088), is a non-competitive antagonist of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). It was investigated as a potential adjunctive treatment for major depressive disorder (MDD) based on the cholinergic hypothesis of depression, which posits that a state of cholinergic hyperactivity may underlie depressive symptoms. Preclinical studies in rodent models demonstrated that this compound elicits antidepressant-like effects, primarily through the antagonism of the α4β2 nAChR subtype. These actions are thought to modulate monoaminergic neurotransmission and increase levels of brain-derived neurotrophic factor (BDNF) in brain regions critical for mood regulation. Despite promising preclinical data, this compound did not demonstrate efficacy in Phase III clinical trials. This technical guide provides a comprehensive overview of the key preclinical findings, experimental methodologies, and proposed mechanisms of action of this compound for MDD.

Mechanism of Action and Signaling Pathways

This compound's primary pharmacological action is the blockade of nAChRs. The antidepressant-like effects are believed to be mediated predominantly through the antagonism of the α4β2 nAChR subtype, which is highly expressed in brain areas implicated in depression, such as the prefrontal cortex and hippocampus.[1] Blockade of these receptors is hypothesized to lead to a cascade of downstream effects, including the modulation of key neurotransmitter systems and neurotrophic factors involved in mood regulation.

Caption: Proposed Signaling Pathway for this compound.

Experimental Protocols

Forced Swim Test (FST)

The Forced Swim Test is a standard preclinical assay for assessing antidepressant-like activity. It is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture, and that this period of immobility is reduced by effective antidepressant treatments.

Caption: Workflow for the Forced Swim Test.

Methodology for Mice:

-

Subjects: Male Swiss mice are commonly used.[2]

-

Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 30 cm height) is filled with water (23-25°C) to a depth of 15 cm.[3]

-

Procedure: this compound (e.g., 0.1, 1, and 3 mg/kg) or a vehicle is administered via intraperitoneal (i.p.) injection 30 minutes before the test. A positive control, such as fluoxetine, is often included. Mice are individually placed in the water for a 6-minute session, and behavior is recorded. The duration of immobility is scored during the final 4 minutes of the test.[2][3]

Methodology for Rats:

-

Subjects: Male Sprague-Dawley rats are frequently used.

-

Apparatus: A larger transparent cylinder (e.g., 46 cm height, 20 cm diameter) is filled with water (23–25°C) to a depth of 30 cm.

-

Procedure: A two-day protocol is typical, with a 15-minute pre-swim on day one, followed by drug administration. On day two, a 5-minute test swim is conducted. This compound (e.g., 3 mg/kg, i.p.) or a control is administered prior to the test swim. The duration of immobility is the primary measure.

Chronic Restraint Stress (CRS) Model

The CRS model is employed to induce a depressive-like state in rodents through prolonged, repeated stress, which leads to behavioral and neurochemical alterations relevant to human depression.

Caption: Workflow for the Chronic Restraint Stress Model.

Methodology:

-

Subjects: Male Wistar rats are often utilized.

-

Procedure: Rats are subjected to restraint in a ventilated plastic tube for 4-6 hours daily for approximately 6 weeks. During this period, daily i.p. injections of mecamylamine (the racemate, at doses of 1, 2, and 4 mg/kg) or vehicle are administered.

-

Assessments:

-

Anhedonia: Measured by the sucrose (B13894) preference test, where a decrease in the consumption of a sucrose solution relative to water indicates anhedonia.

-

Behavioral Despair: Assessed using the Forced Swim Test.

-

Neurochemistry: Levels of BDNF, serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) are quantified in the prefrontal cortex (PFC).

-

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its racemate, mecamylamine.

Table 1: Antidepressant-Like Effects of this compound in the Forced Swim Test

| Species | Treatment | Dose (mg/kg, i.p.) | Outcome |

|---|---|---|---|

| Mouse | This compound (TC-5214) | 0.1, 1, 3 | Statistically significant reduction in immobility time. |

| Rat | This compound (TC-5214) | 3 | Statistically significant reduction in immobility time. |

| Rat | Racemic Mecamylamine | 1, 2, 4 | Reduction in immobility in the chronic restraint stress model. |

Table 2: Neurochemical Effects of Mecamylamine in the Rat Chronic Restraint Stress Model

| Analyte | Brain Region | Effect of CRS + Vehicle | Effect of CRS + Mecamylamine (1, 2, and 4 mg/kg) |

|---|---|---|---|

| BDNF | Prefrontal Cortex | Decreased | Increased (compared to CRS + Vehicle) |

| Serotonin (5-HT) | Prefrontal Cortex | Decreased | Increased (compared to CRS + Vehicle) |

| Norepinephrine (NE) | Prefrontal Cortex | Decreased | Increased (compared to CRS + Vehicle) |

Table 3: Behavioral Effects of Mecamylamine in the Rat Chronic Restraint Stress Model

| Behavioral Test | Parameter | Effect of CRS + Vehicle | Effect of CRS + Mecamylamine (1, 2, and 4 mg/kg) |

|---|---|---|---|

| Sucrose Preference Test | Sucrose Preference | Decreased | Increased (compared to CRS + Vehicle) |

| Body Weight | | Decreased | Increased (compared to CRS + Vehicle) |

Conclusion and Future Directions

Preclinical evidence consistently demonstrated the antidepressant-like properties of this compound in various rodent models of depression. The antagonism of α4β2 nAChRs appears to be the primary mechanism driving these effects, leading to favorable modulations of monoaminergic and neurotrophic systems. Although these promising preclinical results did not translate into clinical success in Phase III trials, the research into this compound has significantly advanced our understanding of the role of the nicotinic cholinergic system in the pathophysiology of major depressive disorder. Future research in this area could focus on developing more selective nAChR subtype modulators or identifying specific patient populations that may be more responsive to this therapeutic approach. The preclinical data for this compound remains a valuable resource for the ongoing development of novel antidepressant therapies.

References

Unveiling the Preclinical Antidepressant Profile of TC-5214: A Technical Guide

An In-depth Examination of the Antidepressant-Like Effects of the Nicotinic Acetylcholine (B1216132) Receptor Antagonist TC-5214 in Validated Animal Models.

Introduction

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial patient population experiencing inadequate response to currently available therapies. This has spurred the investigation of novel pharmacological agents with distinct mechanisms of action. One such agent that garnered considerable interest is TC-5214 (S-(+)-Mecamylamine), a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). Preclinical evidence strongly suggested that by targeting the cholinergic system, specifically the α4β2 nAChR subtype, TC-5214 could elicit antidepressant-like effects. This technical guide provides a comprehensive overview of the pivotal preclinical animal studies that investigated the antidepressant-like properties of TC-5214, with a focus on quantitative data, detailed experimental methodologies, and the underlying proposed mechanism of action. Although TC-5214 ultimately did not demonstrate efficacy in Phase III clinical trials for MDD, an examination of its preclinical profile offers valuable insights for researchers and drug development professionals in the ongoing quest for more effective antidepressant therapeutics.[1][2]

Quantitative Data Summary

The antidepressant-like efficacy of TC-5214 was evaluated in several well-established rodent models of depression. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of the compound's activity across different experimental paradigms.

| Table 1: Forced Swim Test (FST) in Rats | |

| Parameter | Value |

| Species/Strain | Rat |

| Dose (TC-5214) | 3 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) |

| Effect | -24% reduction in immobility time compared to saline control |

| Reference Compound | Desipramine (-41% reduction in immobility) |

| Significance | Minimum Effective Dose (MED) established at 3 mg/kg[3] |

| Table 2: Behavioral Despair Test in Mice | |

| Parameter | Value |

| Species/Strain | Mouse |

| Dose Range (TC-5214) | 0.1–3.0 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) |

| Effect | Active in reducing immobility[3] |

| Note | The "behavioral despair test" in this context likely refers to the Tail Suspension Test, a common alternative to the FST in mice. |

Proposed Mechanism of Action and Signaling Pathway

TC-5214 is the S-(+)-enantiomer of mecamylamine (B1216088) and functions as a noncompetitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs).[3] The prevailing hypothesis for its antidepressant-like effects centers on the antagonism of the α4β2 subtype of nAChRs. In states of depression, there is a theoretical hypercholinergic tone in the central nervous system. By blocking α4β2 nAChRs, TC-5214 is thought to rebalance (B12800153) cholinergic and monoaminergic neurotransmission, a key element in the pathophysiology of depression. This antagonism is believed to modulate the release of key monoamines, such as dopamine (B1211576) and norepinephrine, in brain regions critical for mood regulation. The diagram below illustrates this proposed signaling pathway.

Experimental Protocols

The following sections detail the standardized methodologies for the key behavioral assays used to evaluate the antidepressant-like effects of TC-5214.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, and antidepressant compounds can reduce the duration of this immobility.

Apparatus:

-

A transparent cylindrical container (approximately 40 cm high x 20 cm in diameter).

-

The cylinder is filled with water (23-25°C) to a depth of approximately 30 cm, preventing the animal from touching the bottom with its tail or feet.

Procedure:

-

Pre-test Session (Day 1): Each rat is individually placed in the swim cylinder for a 15-minute habituation period. This initial exposure induces a baseline level of immobility for the subsequent test.

-

Drug Administration: TC-5214 or the vehicle control is administered intraperitoneally (i.p.) at specific time points prior to the test session. For the TC-5214 study in rats, three injections were given at 23.5, 5, and 1 hour before the test swim.

-

Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the swim cylinder for a 5-minute test session.

-

Data Collection: The entire 5-minute session is recorded, and the total duration of immobility is measured. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only small movements necessary to keep the head above water.

Tail Suspension Test (TST)

The Tail Suspension Test is another common behavioral paradigm for assessing antidepressant-like activity, particularly in mice. The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Apparatus:

-

A suspension box or a horizontal bar from which the mouse can be suspended.

-

The suspension height should be sufficient to prevent the mouse from reaching any surfaces.

-

Adhesive tape to secure the mouse's tail to the suspension apparatus.

Procedure:

-

Acclimation: Mice are brought to the testing room at least 30 minutes before the start of the experiment to acclimate.

-

Suspension: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip. The free end of the tape is then fixed to the suspension bar.

-

Test Session: The mouse is suspended for a total of 6 minutes.

-

Data Collection: The entire 6-minute session is recorded, and the total time the mouse remains immobile is measured. Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

Conclusion

The preclinical data for TC-5214 demonstrated its potential as an antidepressant agent through its activity in the forced swim and behavioral despair tests in rodents. The compound's mechanism of action as a neuronal nicotinic acetylcholine receptor antagonist, particularly at the α4β2 subtype, represented a novel approach to the treatment of depression. While the transition from these promising preclinical findings to successful clinical outcomes was not realized, the body of research on TC-5214 provides a valuable case study for the scientific community. The detailed methodologies and quantitative data presented in this guide serve as a technical resource for researchers in the field of neuropsychopharmacology and drug discovery, highlighting the importance of robust animal models in the initial stages of antidepressant development.

References

- 1. Efficacy and tolerability of flexibly-dosed adjunct TC-5214 (dexmecamylamine) in patients with major depressive disorder and inadequate response to prior antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Phase III randomised double-blind studies of fixed-dose TC-5214 (this compound) adjunct to ongoing antidepressant therapy in patients with major depressive disorder and an inadequate response to prior antidepressant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TC‐5214 (S‐(+)‐Mecamylamine): A Neuronal Nicotinic Receptor Modulator with Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]

Dexmecamylamine: A Targeted Approach to Hyperhidrosis Therapy

An In-depth Technical Guide on the Development of a Novel Nicotinic Acetylcholine (B1216132) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of Dexmecamylamine (formerly known as TC-5214 or AT-5214), a selective nicotinic acetylcholine receptor (nAChR) antagonist, as a potential oral therapeutic for primary hyperhidrosis. It details the compound's mechanism of action, summarizes its clinical development to date, presents representative experimental protocols, and discusses its therapeutic rationale.

Introduction: The Unmet Need in Hyperhidrosis Management

Primary hyperhidrosis is a chronic medical condition characterized by excessive sweating beyond the physiological needs for thermoregulation. It can significantly impair a patient's quality of life, leading to social anxiety, occupational limitations, and psychological distress. Current treatment options range from topical antiperspirants and anticholinergics to more invasive procedures like botulinum toxin injections and sympathectomy[1][2]. Systemic oral anticholinergics, while effective for some, are often associated with dose-limiting side effects such as dry mouth, blurred vision, and constipation due to their non-selective blockade of muscarinic receptors throughout the body[[“]][4][5]. This creates a significant unmet need for a well-tolerated, effective, and convenient oral therapy for hyperhidrosis. This compound, through its targeted mechanism of action, aims to address this therapeutic gap.

Mechanism of Action: Selective Inhibition of Sympathetic Outflow to Sweat Glands

The pathophysiology of primary hyperhidrosis involves overstimulation of the eccrine sweat glands by the sympathetic nervous system. Uniquely, the postganglionic sympathetic neurons innervating sweat glands are cholinergic, releasing acetylcholine (ACh) to stimulate sweat production. This signaling is initiated in the sympathetic ganglia, where preganglionic neurons release ACh that acts on nicotinic acetylcholine receptors (nAChRs) on the postganglionic neurons.

This compound is the S-enantiomer of mecamylamine, a non-selective nAChR antagonist. It is a selective inhibitor of the α3β4 nAChR subtype, which is predominantly expressed in the autonomic ganglia. By antagonizing these receptors, this compound is thought to inhibit the sympathetic outflow specifically to the sweat glands, thereby reducing sweat production. This targeted approach is hypothesized to spare the parasympathetic ganglia, which are associated with many of the undesirable side effects of non-selective anticholinergic drugs. It is also suggested that the potency of this compound increases with the frequency of sympathetic nerve firing, which is believed to be elevated in individuals with primary hyperhidrosis.

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. Treatment of primary hyperhidrosis with oral anticholinergic medications: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. atacamatherapeutics.com [atacamatherapeutics.com]

- 5. Hyperhidrosis Research & Treatment Report 2021: Part 2 - International Hyperhidrosis Society | Official Site [sweathelp.org]

Early-Stage Investigation of Dexmecamylamine for Hypertension Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexmecamylamine, the S-(+)-enantiomer of mecamylamine (B1216088), is a non-selective, non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). Historically, the racemic mixture, mecamylamine, was utilized as an antihypertensive agent, functioning as a ganglionic blocker to reduce blood pressure. While the clinical development of this compound for hypertension was terminated in early-phase trials, its mechanism of action and the preclinical data surrounding mecamylamine offer valuable insights for researchers in the field of cardiovascular drug development. This technical guide provides an in-depth overview of the early-stage investigation into this compound for the treatment of hypertension, focusing on its pharmacology, mechanism of action, and relevant experimental data and protocols.

Pharmacology and Mechanism of Action

This compound exerts its pharmacological effects by antagonizing nAChRs in the autonomic ganglia. These receptors are crucial for the transmission of nerve impulses in both the sympathetic and parasympathetic nervous systems, which regulate cardiovascular function.

2.1. Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels composed of five subunits. In the autonomic ganglia, the predominant subtypes are α3β4, α4β2, and α7. The activation of these receptors by acetylcholine leads to depolarization and propagation of the nerve signal.

2.2. Mechanism of Antihypertensive Effect

By blocking these nAChRs, this compound inhibits neurotransmission in the autonomic ganglia. This ganglionic blockade leads to a reduction in sympathetic outflow to the blood vessels and the heart. The consequences of this sympathetic inhibition are vasodilation (widening of blood vessels) and decreased cardiac output, both of which contribute to a reduction in blood pressure.[1] The effect on the parasympathetic system can lead to side effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related compound mecamylamine. This information is crucial for understanding the potency and selectivity of these compounds.

Table 1: In Vitro Inhibitory Activity of this compound (S-(+)-Mecamylamine) at Human nAChR Subtypes [2]

| nAChR Subtype | IC50 (µM) |

| α3β4 | 0.2 - 0.6 |

| α4β2 | 0.5 - 3.2 |

| α7 | 1.2 - 4.6 |

| α1β1γδ (muscle-type) | 0.6 - 2.2 |

Table 2: Comparative In Vitro Inhibitory Activity of Racemic Mecamylamine at Human nAChR Subtypes [3]

| nAChR Subtype | Functional Assay | IC50 (µM) |

| α4β2 | Membrane Potential | 1.21 ± 0.52 |

| α3β4 | Membrane Potential | 1.91 |

| α6/3β2β3 | Membrane Potential | 1.67 |

| α7 | Electrophysiology | 1.6 - 6.9 |

Table 3: Preclinical In Vivo Antihypertensive Effect of Ganglionic Blockers in Conscious Rats [4]

| Compound | Dose (mg/kg) | Peak Depressor Response (mmHg) |

| Trimethaphan | 20 | -45 ± 2 |

| Hexamethonium | 20 | -44 ± 2 |

| Chlorisondamine | 2.5 | -47 ± 3 |

Note: This data for other ganglionic blockers provides a reference for the expected magnitude of blood pressure reduction in preclinical models.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following protocols are based on established methods for evaluating ganglionic blockers in hypertension research.

4.1. In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to determine the inhibitory activity of a compound on specific nAChR subtypes expressed in Xenopus oocytes.

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human nAChR subunits (e.g., α3 and β4). Incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential of -70 mV.

-

-

Compound Application:

-

Establish a baseline current by applying the agonist (e.g., acetylcholine) at its EC50 concentration.

-

Co-apply the agonist with increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak inward current in the presence of the antagonist.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

4.2. In Vivo Blood Pressure Measurement in a Hypertensive Animal Model

This protocol describes the evaluation of the antihypertensive effect of this compound in a conscious, hypertensive rat model (e.g., the Spontaneously Hypertensive Rat - SHR).

-

Animal Model: Utilize adult male Spontaneously Hypertensive Rats (SHRs).

-

Surgical Implantation:

-

Anesthetize the rat.

-

Implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for continuous blood pressure and heart rate monitoring.

-

Allow for a recovery period of at least one week.

-

-

Experimental Procedure:

-

Record baseline blood pressure and heart rate for a sufficient period (e.g., 24 hours).

-

Administer this compound or vehicle via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Continuously monitor blood pressure and heart rate for several hours post-administration.

-

-

Data Analysis:

-

Calculate the change in mean arterial pressure (MAP) from baseline for each dose group.

-

Construct a dose-response curve to determine the efficacy and potency of this compound in lowering blood pressure.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the effects of different doses with the vehicle control.

-

Visualizations

5.1. Signaling Pathway

Caption: Signaling pathway of nAChR-mediated sympathetic tone and its inhibition by this compound.

5.2. Experimental Workflow

Caption: Experimental workflow for the preclinical evaluation of this compound for hypertension.

Conclusion

This compound, as a nicotinic acetylcholine receptor antagonist, demonstrates a clear mechanism of action for reducing blood pressure through ganglionic blockade. While its clinical development for hypertension has been discontinued, the preclinical data, particularly regarding its activity at various nAChR subtypes, provides a solid foundation for further research into more selective ganglionic blockers for cardiovascular diseases. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers interested in exploring the therapeutic potential of nAChR antagonists in the management of hypertension. Further investigation into subtype-selective nAChR antagonists may yield novel antihypertensive agents with improved side-effect profiles.

References

An In-depth Technical Guide to Basic Science Studies of Dexmecamylamine and nAChR Antagonism

For Researchers, Scientists, and Drug Development Professionals